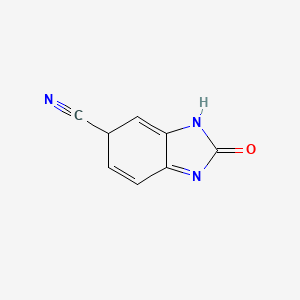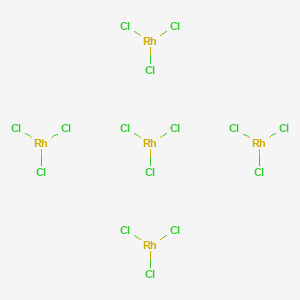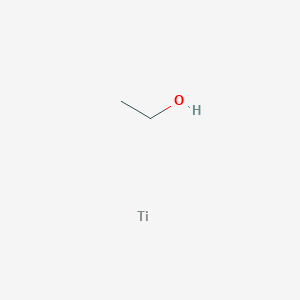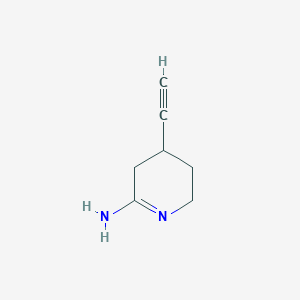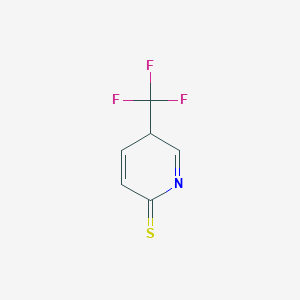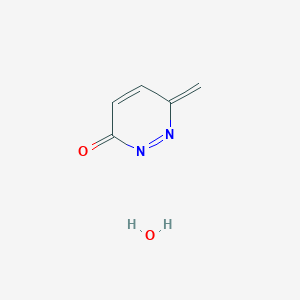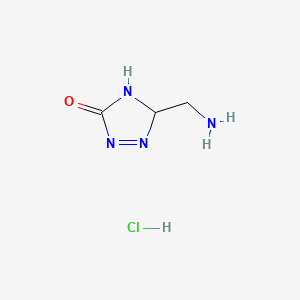
17|AH-Gitoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17|AH-Gitoxigenin is a cardenolide, a type of steroid lactone, which is known for its biological activity. It is a derivative of digitoxigenin and is often studied for its potential therapeutic applications, particularly in the treatment of heart conditions and as an anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17|AH-Gitoxigenin can be synthesized through the hydrolysis of oleandrin, a compound isolated from the dried leaves of Nerium oleander L. The hydrolysis is typically acid-catalyzed, yielding this compound with a yield of approximately 25% .
Industrial Production Methods: Industrial production of this compound involves the biotransformation of digitoxigenin using microbial cultures. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been used to biotransform digitoxigenin into this compound through a series of reactions including oxygenation, oxidation, and epimerization .
Chemical Reactions Analysis
Types of Reactions: 17|AH-Gitoxigenin undergoes various chemical reactions such as:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Often carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
17|AH-Gitoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and biotransformation processes.
Biology: Investigated for its role in cellular processes and as a tool for studying enzyme functions.
Medicine: Explored for its potential as a therapeutic agent in treating heart conditions and certain types of cancer.
Industry: Utilized in the production of cardiac glycosides and other biologically active compounds
Mechanism of Action
17|AH-Gitoxigenin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme (Na+/K±ATPase). This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. Additionally, it has been shown to activate promyelocytic leukemia protein (PML) nuclear bodies, which may contribute to its anti-cancer properties .
Comparison with Similar Compounds
Digitoxigenin: Another cardenolide with similar biological activity.
Digoxigenin: A closely related compound used in molecular biology applications.
Lanatoside C: A cardiac glycoside with similar therapeutic uses.
Uniqueness: 17|AH-Gitoxigenin is unique due to its specific structural features and its potent biological activity. It has shown higher efficacy in certain applications compared to its analogs, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17S)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20-,21+,22-,23+/m1/s1 |
InChI Key |
PVAMXWLZJKTXFW-HQHMQNHSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@H]4C5=CC(=O)OC5)O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


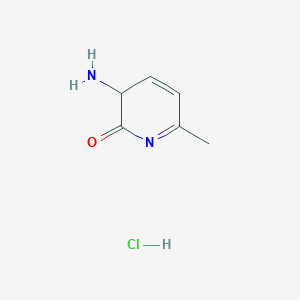
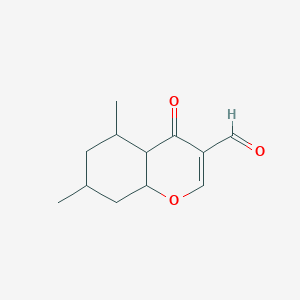
![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)
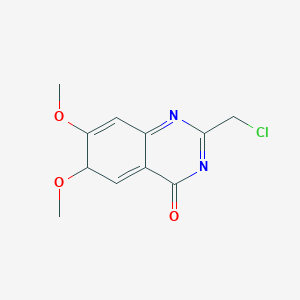
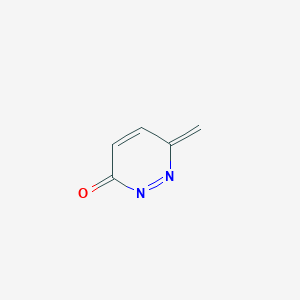
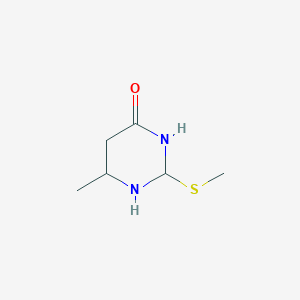
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
